5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid
CAS No.: 1884502-13-9
Cat. No.: VC2601308
Molecular Formula: C7H4BrN3O2
Molecular Weight: 242.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1884502-13-9 |
|---|---|
| Molecular Formula | C7H4BrN3O2 |
| Molecular Weight | 242.03 g/mol |
| IUPAC Name | 5-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H4BrN3O2/c8-4-2-1-3-5(9-4)6(7(12)13)11-10-3/h1-2H,(H,10,11)(H,12,13) |
| Standard InChI Key | QUFNOQDORQGAHS-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC2=C1NN=C2C(=O)O)Br |
| Canonical SMILES | C1=CC(=NC2=C1NN=C2C(=O)O)Br |
Introduction
Molecular Properties and Structure
Physical and Chemical Properties
The compound 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid possesses specific physical and chemical properties that contribute to its utility in chemical research and potential pharmaceutical applications. The key properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Name | 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid |
| CAS Number | 1884502-13-9 |
| Molecular Formula | C₇H₄BrN₃O₂ |
| Molecular Weight | 242.03 g/mol |
| Structure | Pyrazolo[4,3-b]pyridine core with bromine at position 5 and carboxylic acid at position 3 |
| Classification | Heterocyclic compound, Pyrazolopyridine derivative |
| Physical State | Solid (typical for similar compounds) |
| Research Category | For research use only, not for human or veterinary use |
The molecular structure features a fused heterocyclic system that provides a rigid scaffold, potentially contributing to specific binding interactions with biological targets.
Structural Characteristics and Reactivity
The structure of 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid contains several reactive sites that influence its chemical behavior. The bromine atom at position 5 serves as a potential site for substitution reactions, making it valuable for further structural modifications through cross-coupling reactions. The carboxylic acid group at position 3 provides opportunities for derivatization through esterification, amide formation, and other transformations commonly employed in medicinal chemistry.
Synthesis Methods
Industrial Production Considerations
In industrial settings, the synthesis of 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid often employs continuous flow reactors and automated synthesis platforms to optimize yield and maintain consistent quality. These approaches offer several advantages over traditional batch processes, including:
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Improved heat transfer and reaction control
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Enhanced reproducibility
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Reduced formation of unwanted byproducts
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Safer handling of potentially hazardous intermediates
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Scalability for larger production volumes
The synthesis often utilizes reagents such as potassium hydroxide and iodine, suggesting approaches similar to those employed for related compounds. For instance, the preparation of related pyrazolopyridine compounds frequently involves iodination steps performed in the presence of strong bases .
Biological and Pharmaceutical Applications
Role in Drug Discovery
This compound serves as a valuable intermediate in drug discovery programs, where its specific structural features can be exploited to develop compounds with improved potency, selectivity, or pharmacokinetic properties. The presence of the bromine atom provides a synthetic handle for further diversification through cross-coupling reactions, enabling the generation of compound libraries for biological screening.
The carboxylic acid functionality allows for additional structural modifications, including the formation of esters, amides, and other derivatives with potentially improved drug-like properties. These structural opportunities make 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid an attractive starting point for medicinal chemistry programs focusing on novel therapeutic agents.
Research Findings and Future Directions
Current Research Status
Research on 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid continues to explore its interactions with biological targets and potential applications in pharmaceutical development. While specific published studies directly focused on this compound appear limited in the current literature, ongoing investigation aims to better understand:
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Structure-activity relationships between this compound and related derivatives
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Mechanisms of interaction with potential biological targets
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Optimization of synthetic routes for improved yield and purity
The compound's versatility in organic synthesis and medicinal chemistry positions it as a promising candidate for continued investigation in various research domains.
Future Research Opportunities
Several promising directions for future research involving 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid include:
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Development of focused compound libraries based on this scaffold for high-throughput screening
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Investigation of metal-catalyzed cross-coupling reactions to access novel derivatives
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Computational studies to predict potential binding modes with biological targets
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Structure-based design of optimized derivatives with enhanced potency or selectivity
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Exploration of the compound's potential in combination with established therapeutic agents
As research tools and methodologies continue to advance, our understanding of this compound's biological activities and potential therapeutic applications is likely to expand significantly.
Comparison with Related Compounds
Structural Analogues
5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid belongs to a broader family of pyrazolopyridine derivatives, several of which demonstrate important structural variations that influence their chemical and biological properties. Some notable structural analogues include:
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3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS: 1369233-23-7): An isomeric compound with the bromine and carboxylic acid groups at different positions, and a different fusion pattern of the heterocyclic rings .
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5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine: A related compound where the carboxylic acid is replaced by an iodine atom, potentially offering different reactivity in synthetic transformations .
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Pyrazolo[1,5-a]pyridine derivatives: Compounds with an alternative fusion pattern between the pyrazole and pyridine rings, resulting in different electronic properties and potential biological activities .
Comparative Analysis
The structural differences between these related compounds result in distinct chemical and biological profiles. The position of substituents (bromine, carboxylic acid) and the specific fusion pattern of the heterocyclic rings significantly influence:
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Electron distribution and reactivity patterns
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Binding interactions with biological targets
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Physicochemical properties relevant to drug development
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Synthetic accessibility and opportunities for derivatization
While these related compounds share the fundamental pyrazolopyridine scaffold, the specific substitution pattern of 5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid confers unique properties that distinguish it from its structural analogues.
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